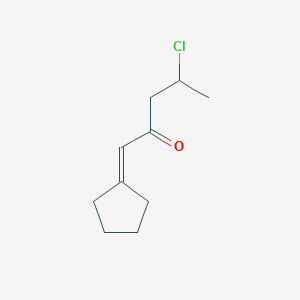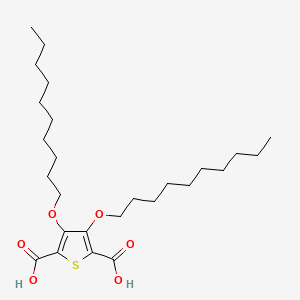
2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine is a heterocyclic compound that features an oxazine ring substituted with phenyl and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 4-methoxybenzaldehyde with benzamidine in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
化学反応の分析
Types of Reactions
2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism by which 2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity in a biochemical assay or binding to a receptor in a biological system .
類似化合物との比較
Similar Compounds
- 2,4-Diphenyl-6-(4-methoxyphenyl)pyrylium perchlorate
- 2,4-Diphenyl-6-methylpyrylium perchlorate
- 2,4-Diphenyl-6-ethylpyrylium perchlorate
Uniqueness
2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine is unique due to the presence of the oxazine ring and the specific substitution pattern. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .
特性
CAS番号 |
837363-26-5 |
|---|---|
分子式 |
C23H19NO2 |
分子量 |
341.4 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)-2,4-diphenyl-6H-1,3-oxazine |
InChI |
InChI=1S/C23H19NO2/c1-25-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)24-23(26-22)19-10-6-3-7-11-19/h2-16,22H,1H3 |
InChIキー |
RKRIIPWGCOZPDQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2C=C(N=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)

![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)


![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)



![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)

![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
